1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a complex organic compound with a unique structure that includes a methoxyphenyl group and a trihydroindol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anisole with acetyl chloride, followed by cyclization and further functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 4-Methoxyamphetamine
Uniqueness: 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKKUXCVDIKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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